molecular formula C8H6N4O2 B097764 2-(4-Nitrophenyl)-2h-1,2,3-triazole CAS No. 18922-72-0

2-(4-Nitrophenyl)-2h-1,2,3-triazole

Cat. No. B097764
CAS RN: 18922-72-0
M. Wt: 190.16 g/mol
InChI Key: DAIISCIHCDYWAF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-nitrophenyl group attached to the triazole ring indicates the presence of a nitro functional group on the phenyl ring, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of 4-aryl-NH-1,2,3-triazoles, including those with a nitrophenyl substituent, can be achieved through 1,3-dipolar cycloaddition reactions. A p-Toluenesulfonic acid (p-TsOH) mediated cycloaddition of nitroolefins with sodium azide has been developed to synthesize these compounds in high yields . Additionally, a multicomponent reaction involving aldehydes, nitroalkanes, and sodium azide has been described, which benefits from the slow addition of nitroalkane and the presence of NaHSO3/Na2SO3 to promote the reaction . Furthermore, the reaction of β,β-dinitrostyrenes with sodium azide in anhydrous acetonitrile at room temperature has been shown to produce 4-aryl-5-nitro-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)-2H-1,2,3-triazole consists of a triazole ring with an aryl substituent. The presence of the nitro group on the phenyl ring is likely to influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 4-nitro-1,2,3-triazole has been explored in reactions with tert-butanol and sulfuric acid, leading to the selective synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole . This compound can further undergo alkylation and subsequent removal of the tert-butyl group to yield 1-alkyl-5-nitro-1,2,3-triazoles, demonstrating the versatility of the nitro-triazole scaffold in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-Nitrophenyl)-2H-1,2,3-triazole are not detailed in the provided papers, the general properties of 1,2,3-triazoles can be inferred. These compounds are typically stable, with the ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group is known to be electron-withdrawing, which could affect the acidity of adjacent hydrogen atoms and the overall polarity of the molecule. The papers provided do not offer detailed case studies on the physical properties of this specific triazole derivative.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Multi-component Reaction Synthesis : A metal-free multi-component reaction method has been developed for synthesizing 1,5-disubstituted 1,2,3-triazoles, including derivatives of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This approach uses primary amine, ketones, and 4-nitrophenyl azide. The resulting compounds show promising antibacterial and antifungal activities (Vo, 2020).
  • Antifungal and Tuberculostatic Properties : Certain 1,2,3-triazole derivatives, including 4-(4-nitrophenyl)-5-nitro-1,2,3-triazoles, exhibit antifungal and tuberculostatic properties. They are also investigated as photostabilizers, optical bleaching agents, and potential carcinostatic agents (Sheremet et al., 2004).

Medicinal and Biological Research

  • Toxicity Studies : Investigations into the acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and their derivatives, closely related to 2-(4-nitrophenyl)-2H-1,2,3-triazole, indicate low toxicity levels. This research provides valuable insights for the development of new drugs (Shcherbak et al., 2014).
  • Potential Antiproliferative Properties : Synthesis of triazole compounds, including 2-(4-nitrophenyl)-2H-1,2,3-triazole derivatives, has been explored for evaluating antiproliferative properties. Such studies are crucial for developing new therapeutic agents (Pokhodylo & Obushak, 2022).

Industrial Applications

  • Synthesis of Hybrids and Complexes : Ferrocene-1H-1,2,3-triazole hybrids, including those with 4-nitrophenyl, demonstrate low toxicity and neuroprotective effects, suggesting their potential in various industrial and medicinal applications (Haque et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 2-(4-Nitrophenyl)ethylamine hydrochloride, suggests that it should not be used for food, drug, pesticide or biocidal product use .

Future Directions

Future research could focus on the synthesis and characterization of “2-(4-Nitrophenyl)-2h-1,2,3-triazole” and its potential applications. For instance, 2-naphthol-based multicomponent reactions have been used for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis has been explored .

properties

IUPAC Name

2-(4-nitrophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIISCIHCDYWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299009
Record name 2-(4-nitrophenyl)-2h-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2h-1,2,3-triazole

CAS RN

18922-72-0
Record name 18922-72-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)-2h-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoronitrobenzene (21 g) was reacted with 1H-1,2,3-triazole (12.4 g) in the same manner as in Reference Example 9. The resultant was cooled and poured into water. The precipitated crystals were collected by filtration and purified by silica gel chromatography (eluent: dichloromethane to dichloromethane/acetone=8/1). The first eluted fraction was recrystallized from dichloromethane-diisopropyl ether to give 2-(4-nitrophenyl)-2H-1,2,3-triazole (18.8 g) as pale yellow prisms.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SM Buchaka, MA Kuznetsov, JG Schantl - Chemistry of Heterocyclic …, 2005 - Springer
In an acidified chloroform solution, bicyclic C-azo-N-(N-hetaryl)aziridines are converted to bicyclic 2H-1,2,3-triazoles. This transformation can occur on the surface of silica gel, and also …
Number of citations: 4 link.springer.com
NP Bel'Skaya, MA Demina, SG Sapognikova, ZJ Fan… - 2008 - elar.urfu.ru
A general and convenient method for the synthesis of 2-arylhydrazono-2- cyanoacetamidines, containing either a cytisine or tryptamine moiety, or other secondary and primary amines …
Number of citations: 26 elar.urfu.ru
VA Motornov, AA Tabolin, RA Novikov… - European Journal of …, 2017 - Wiley Online Library
A new efficient synthetic route to 4‐fluoro‐5‐aryl‐1,2,3‐NH‐triazoles was elaborated. The reactions of NaN 3 with aryl‐substituted α‐fluoronitroalkenes resulted in the domino …
R Gompper, P Walther, C Bräuchle, S Stadler - Tetrahedron, 1996 - Elsevier
The 2H-benzotriazolyl group is introduced as a new electron-withdrawing group for NLO-active chromophores. Novel benzotriazole derivatives and hydrazones have been synthesized. …
Number of citations: 6 www.sciencedirect.com
KM Al-Zaydi, RM Borik, MH Elnagdi - Green Chemistry Letters and …, 2012 - Taylor & Francis
Cyanoacetamides 3a–d were prepared by reacting ethyl cyanoacetate with primary aliphatic amines 2a–d. The formed cyanoacetamides 3a–d were coupled with aromatic diazonium …
Number of citations: 14 www.tandfonline.com
NH Metwally, FM Abdelrazek, SM Eldaly - Research on Chemical …, 2016 - Springer
The starting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (1) reacts with phenyl isothiocyanate and ethyl bromoacetate to give the corresponding thiazole derivative 4. On …
Number of citations: 29 link.springer.com

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